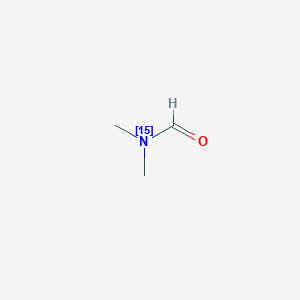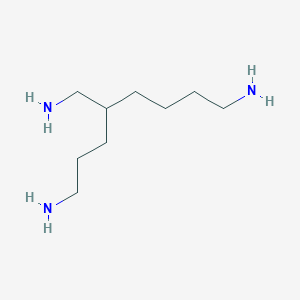
4-(Aminomethyl)octane-1,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)octane-1,8-diamine, also known as spermidine, is a polyamine that is found in all living cells. It is involved in various biological processes, including DNA synthesis, cell growth, and differentiation. Spermidine has been shown to have a wide range of beneficial effects on health and longevity, making it an important area of research.
Applications De Recherche Scientifique
Synthetic Precursor Applications : Diamines like 4-(Aminomethyl)octane-1,8-diamine are used as versatile intermediates in organic chemistry. Their ability to attach to organic and inorganic scaffolds is significant, especially when thiol units are incorporated within their backbone (Lee, Brodnick, Glish, & Kohn, 2005).
Solid-Phase Combinatorial Chemistry : These diamines can be attached by reductive amination to solid-supported backbones, enabling the synthesis of branched structures containing different amino acids or peptides. This process is pivotal for library synthesis in combinatorial chemistry (Virta, Leppänen, & Lönnberg, 2004).
Catalysis in Organic Synthesis : Diamines are involved in catalyzed reactions with activated alkynes, leading to the formation of various organic compounds like unsaturated alkenoic acid esters or heterocycles (Fan, Li, & Liang, 2006).
Formation of Metal Complexes : They are used in the formation of nickel(II) and copper(II) complexes with Schiff base ligands, indicating their utility in inorganic chemistry and material science (Chattopadhyay et al., 2006).
Synthesis of Nitrogen Heterocycles and Ligands : These diamines are intermediates for constructing nitrogen heterocycles and ligands for asymmetric catalysis, crucial in pharmaceutical and organic synthesis (Gualandi, Grilli, & Savoia, 2016).
Antiprotozoal Activities : Research on bicyclic amines derived from these diamines has shown significant activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in developing antiprotozoal drugs (Weis et al., 2008).
Molecular Interaction Studies : These diamines interact with sulfuric acid, showing potential in atmospheric chemistry and the study of molecular interactions (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Material Science Applications : In the field of materials science, they are used to tailor the properties of cross-linked polyimide aerogels, affecting their moisture resistance, flexibility, and strength (Guo et al., 2012).
Supramolecular Chemistry : They contribute to the formation of supramolecular structures in various dimensions, which is crucial in the study of molecular self-assembly and crystal engineering (Zakaria, Ferguson, Lough, & Glidewell, 2002).
Propriétés
Numéro CAS |
1572-55-0 |
|---|---|
Nom du produit |
4-(Aminomethyl)octane-1,8-diamine |
Formule moléculaire |
C9H23N3 |
Poids moléculaire |
173.3 g/mol |
Nom IUPAC |
4-(aminomethyl)octane-1,8-diamine |
InChI |
InChI=1S/C9H23N3/c10-6-2-1-4-9(8-12)5-3-7-11/h9H,1-8,10-12H2 |
Clé InChI |
HMJBXEZHJUYJQY-UHFFFAOYSA-N |
SMILES |
C(CCN)CC(CCCN)CN |
SMILES canonique |
C(CCN)CC(CCCN)CN |
Autres numéros CAS |
1572-55-0 |
Pictogrammes |
Corrosive; Acute Toxic; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



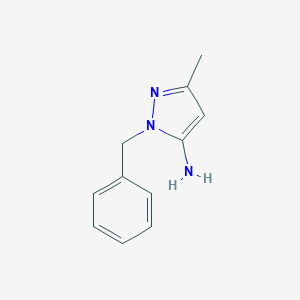
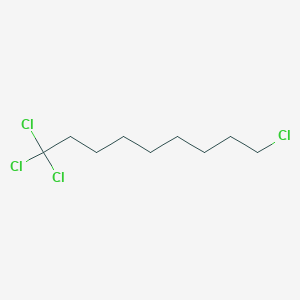
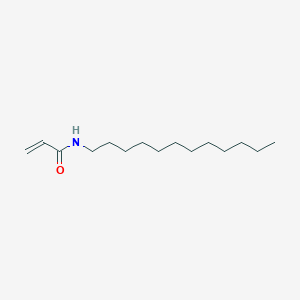
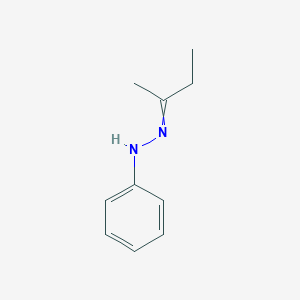
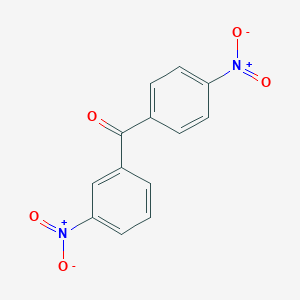
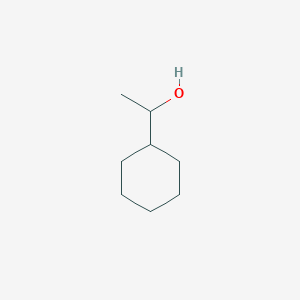
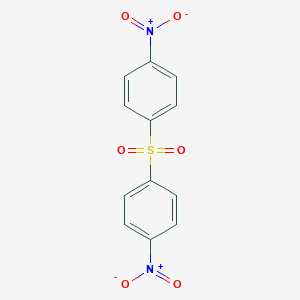
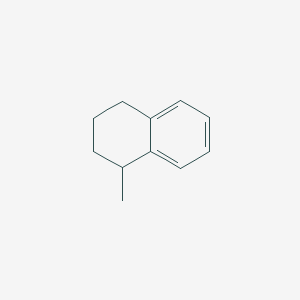

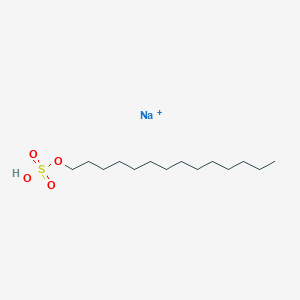
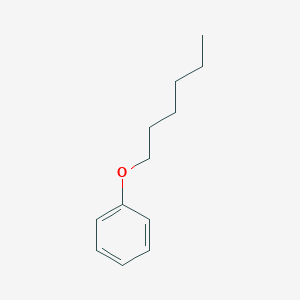
![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)
